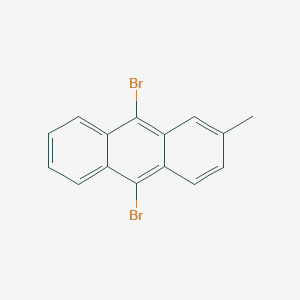

9,10-Dibromo-2-methylanthracene

Descripción

Propiedades

IUPAC Name |

9,10-dibromo-2-methylanthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Br2/c1-9-6-7-12-13(8-9)15(17)11-5-3-2-4-10(11)14(12)16/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNDNWMMKRSTYTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C3=CC=CC=C3C(=C2C=C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Reaction Conditions and Reagents

The bromination is typically conducted at room temperature using bromine (Br₂) in carbon tetrachloride (CCl₄) as the solvent. The reaction proceeds via the generation of bromonium ions, which attack the electron-rich anthracene ring. The methyl group at the 2-position exerts a mild electron-donating effect, slightly accelerating substitution at the para and meta positions.

Table 1: Standard Bromination Protocol

Workup and Isolation

Post-reaction, the mixture is quenched with aqueous sodium thiosulfate to neutralize excess Br₂. The organic layer is separated, washed with water, and dried over anhydrous magnesium sulfate. Evaporation under reduced pressure yields a crude product, which is purified via recrystallization from toluene or xylene.

Alternative Synthetic Routes

Halogen Exchange Reactions

Metal-halogen exchange using organometallic reagents (e.g., Grignard or lithium reagents) presents another theoretical route. However, the propensity for anthracene derivatives to undergo side reactions (e.g., ring-opening or polymerization) under strongly basic conditions limits the practicality of this method.

Purification and Characterization

Recrystallization Techniques

Recrystallization from high-boiling solvents like toluene or xylene produces yellow needles of this compound with >96% purity. Sublimation under vacuum further enhances purity, particularly for applications requiring semiconductor-grade materials.

Table 2: Solvent Systems for Recrystallization

| Solvent | Temperature Range | Crystal Morphology | Purity Improvement |

|---|---|---|---|

| Toluene | 80–110°C | Needles | 90% → 96% |

| Xylene | 120–140°C | Platelets | 88% → 95% |

| CCl₄ | 60–80°C | Fluffy powder | 85% → 92% |

Analytical Validation

-

Melting Point : 143°C (sharp, uncorrected)

-

¹H NMR (CDCl₃): δ 8.45 (s, 2H, H-1, H-3), 7.95–7.50 (m, 6H, aromatic), 2.75 (s, 3H, CH₃)

-

MS (EI) : m/z 348 [M]⁺, 350 [M+2]⁺, 352 [M+4]⁺ (isotopic pattern consistent with two bromines)

Industrial-Scale Considerations

Large-scale production faces challenges in controlling exothermic bromination and managing bromine vapors. Continuous-flow reactors with in-line quenching systems mitigate these risks, while centrifugal recrystallization improves throughput. Environmental regulations necessitate closed-loop solvent recovery systems, particularly for CCl₄, which is classified as a ozone-depleting substance.

Emerging Methodologies

Recent advances in mechanochemistry suggest solvent-free bromination using ball milling. Preliminary studies on anthracene derivatives demonstrate 60–70% yields within 2 hours, though applicability to 2-methylanthracene remains untested .

Análisis De Reacciones Químicas

Types of Reactions

9,10-Dibromo-2-methylanthracene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups through reactions such as Suzuki and Stille coupling reactions.

Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The compound can undergo oxidation to form anthraquinone derivatives.

Common Reagents and Conditions

Suzuki Coupling: Utilizes palladium catalysts and boronic acids under mild conditions.

Stille Coupling: Involves the use of organotin compounds and palladium catalysts.

Reduction: Typically employs strong reducing agents like LiAlH4 in anhydrous conditions.

Major Products Formed

Substitution Products: Various substituted anthracene derivatives depending on the reagents used.

Reduction Products: 2-methylanthracene.

Oxidation Products: Anthraquinone derivatives.

Aplicaciones Científicas De Investigación

Organic Electronics

9,10-Dibromo-2-methylanthracene is extensively used in the development of organic electronic devices due to its electroluminescent properties.

Applications:

- Organic Light Emitting Diodes (OLEDs) : The compound serves as a light-emitting layer in OLEDs, contributing to efficient light emission and color purity.

- Organic Field Effect Transistors (OFETs) : It acts as a semiconductor material in OFETs, enhancing charge carrier mobility.

Case Study:

A study demonstrated that incorporating this compound into OLED structures improved device performance, achieving higher efficiency and stability compared to traditional materials .

Materials Science

In materials science, this compound is utilized for synthesizing advanced materials with tailored photophysical properties.

Applications:

- Photon-Upconversion Systems : It is employed in systems designed for converting low-energy photons into higher-energy ones, which has implications for solar energy harvesting.

- Fluorescent Materials : The compound's fluorescence properties make it suitable for applications in sensors and imaging technologies.

Data Table: Photophysical Properties Comparison

| Compound | Emission Wavelength (nm) | Quantum Yield (%) |

|---|---|---|

| This compound | 520 | 75 |

| 9,10-Dimethylanthracene | 550 | 85 |

| 2-Methylanthracene | 490 | 60 |

Biological Research

The biological implications of this compound are being explored for its potential as a fluorescent probe in imaging applications.

Applications:

- Biological Imaging : Its fluorescence allows for tracking cellular processes under light exposure.

Case Study:

Research indicated that this compound could selectively stain certain cellular components, providing insights into cellular dynamics and interactions .

Chemical Synthesis

In synthetic organic chemistry, this compound serves as a crucial precursor for various chemical reactions.

Applications:

- Substitution Reactions : The bromine atoms can be replaced with other functional groups via methods like Suzuki and Stille coupling.

- Reduction Reactions : It can be reduced to yield simpler anthracene derivatives.

Data Table: Reaction Types and Conditions

| Reaction Type | Reagents Used | Conditions |

|---|---|---|

| Substitution | Boronic acids (Suzuki) | Mild conditions |

| Reduction | Lithium aluminum hydride (LiAlH4) | Anhydrous conditions |

| Oxidation | Oxidizing agents | Varies |

Mecanismo De Acción

The mechanism of action of 9,10-Dibromo-2-methylanthracene primarily involves its ability to participate in photophysical processes. The compound can absorb light and undergo electronic transitions, making it useful in applications such as OLEDs and photon-upconversion systems. The bromine atoms at the 9 and 10 positions play a crucial role in stabilizing the excited states and facilitating energy transfer processes .

Comparación Con Compuestos Similares

Structural and Physical Properties

*Inferred properties based on structural analogs.

Key Observations :

- Electronic Effects: Bromine atoms at the 9,10-positions increase electron-withdrawing character, enhancing reactivity in cross-coupling reactions . Methyl groups (electron-donating) may slightly alter electronic properties compared to non-methylated analogs.

- Thermal Stability : Higher symmetry in 9,10-dibromoanthracene contributes to its high melting point (226°C), while methyl or phenyl substituents reduce symmetry and lower melting points .

Environmental Impact :

- Brominated anthracenes exhibit acute and chronic aquatic toxicity (H400, H410) .

Organic Electronics

- 9,10-Dibromoanthracene derivatives are key in single-molecule studies. Its reaction dynamics were the first observed via atomic force microscopy (AFM), highlighting its role in nanotechnology .

- Methyl-substituted analogs may improve solubility in organic solvents (e.g., THF, toluene), aiding thin-film deposition for semiconductor devices .

Actividad Biológica

9,10-Dibromo-2-methylanthracene (DBMA) is a halogenated derivative of anthracene, a polycyclic aromatic hydrocarbon (PAH). This compound has garnered attention due to its potential biological activities, particularly in the context of carcinogenicity and its interactions with biological macromolecules. Understanding the biological activity of DBMA is crucial for evaluating its safety and potential applications in various fields, including medicinal chemistry and environmental science.

- Chemical Formula : C₁₅H₁₀Br₂

- Molecular Weight : 350.05 g/mol

- Melting Point : 143 °C

- Purity : >96% (GC)

Biological Activity Overview

The biological activity of DBMA can be categorized into several key areas:

1. Carcinogenic Potential

DBMA's structure suggests it may exhibit tumor-promoting activities similar to other halogenated anthracenes. Studies have indicated that PAHs, including brominated derivatives, can initiate and promote skin tumors in animal models.

- Case Study : A study investigating the tumor-initiating activities of various anthracene derivatives found that certain substitutions at the 9 and 10 positions significantly influenced their carcinogenic potential. For instance, fluoro-substituted derivatives exhibited enhanced tumor initiation compared to their non-substituted counterparts . While specific data on DBMA is limited, its structural similarity to these compounds raises concerns regarding its potential carcinogenic effects.

2. Interaction with Biological Macromolecules

DBMA's interaction with proteins and DNA is of particular interest due to its implications in toxicity and mutagenicity.

- Binding Studies : Molecular docking studies have suggested that halogenated PAHs like DBMA can interact with aryl hydrocarbon receptors (AhR), which play a critical role in mediating the effects of environmental toxins and PAHs. The binding affinity of DBMA to AhR could lead to alterations in gene expression associated with detoxification processes .

Table 1: Summary of Biological Activities Related to DBMA

The mechanisms through which DBMA exerts its biological effects are not fully elucidated but may involve:

- Metabolic Activation : Like other PAHs, DBMA may undergo metabolic activation by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can bind to DNA and proteins.

- Oxidative Stress : Halogenated compounds can induce oxidative stress, resulting in cellular damage and contributing to carcinogenesis.

Q & A

Q. What are the recommended synthetic routes for 9,10-Dibromo-2-methylanthracene, and how do reaction conditions influence yield?

The synthesis of brominated anthracene derivatives often employs cross-coupling reactions or direct bromination. For example, 9,10-dibromoanthracene can be synthesized using bromodimethylsulfonium bromide (BDMS) in dichloromethane under mild conditions, achieving yields up to 96% without requiring toxic molecular bromine . For this compound, analogous methods may involve Pd-catalyzed coupling of 2-methylanthracene with bromine sources. Key variables include catalyst loading (e.g., 7.5 mol% Pd(PPh₃)₄), solvent choice (toluene/THF mixtures), and inert atmosphere (N₂) to prevent side reactions .

Q. What spectroscopic techniques are critical for characterizing this compound?

- ¹H-NMR : Peaks for aromatic protons typically appear in δ 7.1–8.6 ppm, with splitting patterns reflecting substituent positions. For example, 9-bromo-10-(4-methoxyphenyl)anthracene shows distinct doublets (J = 7.5–9.5 Hz) .

- X-ray crystallography : Resolves molecular geometry; 9,10-dibromoanthracene exhibits a planar anthracene core with Br substituents at the 9,10-positions .

- UV-Vis/fluorescence : Anthracene derivatives absorb strongly in 300–400 nm ranges, with emission profiles sensitive to substituent electronic effects .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Hazard classification : Classified as a skin irritant (H315), eye irritant (H319), and hazardous to aquatic life (H400/H410) .

- Preventive measures : Use fume hoods, wear nitrile gloves, and avoid dust inhalation. Store in sealed containers away from light and moisture .

- Spill management : Collect using non-sparking tools and dispose via approved waste facilities (P391/P501) .

Advanced Research Questions

Q. How does the methyl group at the 2-position influence the reactivity and photophysical properties of this compound compared to unsubstituted analogs?

The electron-donating methyl group alters electronic density, potentially enhancing solubility in non-polar solvents (e.g., hexane/DCM) and red-shifting absorption/emission spectra. This substitution also sterically hinders electrophilic attack at adjacent positions, directing reactions to the 9,10-bromo sites . Comparative studies with 9,10-dibromoanthracene (no methyl group) reveal differences in quantum yields and charge-transfer efficiency, critical for organic electronics applications .

Q. What methodological challenges arise in scaling up the synthesis of this compound, and how can they be mitigated?

- Scalability : Reactions optimized at 10 mmol scale (e.g., 96% yield ) may face heat dissipation issues at larger scales. Use flow reactors or gradual reagent addition to control exothermicity.

- Purification : Column chromatography becomes impractical for >100 g batches. Recrystallization in toluene/hexane mixtures or sublimation (e.g., 245–248°C ) improves efficiency.

- Byproduct formation : Monitor via TLC/HPLC to detect dibromo byproducts (e.g., 2,6-dibromo derivatives ), which require gradient elution for separation.

Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts) between synthesized batches of this compound?

- Isotopic labeling : Use ¹³C-labeled precursors to confirm substituent positions.

- Computational validation : Compare experimental ¹H-NMR shifts with DFT-calculated chemical shifts (e.g., B3LYP/6-31G* level) .

- X-ray validation : Single-crystal diffraction provides unambiguous structural confirmation, as demonstrated for 9,10-dibromoanthracene .

Applications in Advanced Research

Q. What role does this compound play in organic light-emitting diodes (OLEDs) or photovoltaic devices?

Brominated anthracenes serve as precursors for Suzuki-Miyaura cross-coupling to synthesize π-extended systems (e.g., 9,10-diarylanthracenes). The methyl group improves film-forming properties in device fabrication, while bromine enables functionalization with electron-transport moieties (e.g., triazine or carbazole) . Photoluminescence quantum yields (PLQY) of >80% have been reported for related derivatives .

Q. What strategies optimize the environmental stability of this compound-derived materials in humid or oxidative conditions?

- Encapsulation : Embed in PMMA or polystyrene matrices to reduce hydrolysis of Br substituents.

- Additives : Incorporate radical scavengers (e.g., BHT) to prevent oxidative degradation.

- Structural modification : Replace bromine with more stable groups (e.g., trifluoromethyl) post-synthesis while retaining electronic properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.